4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate
Overview
Description
4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a phenyl acetate group and a nitrophenyl carbamoyl group. This compound is often used in various chemical reactions and has significant importance in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2-methyl-5-nitroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The phenyl acetate group can participate in substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include various substituted phenyl acetates and nitroaniline derivatives. These products have significant applications in different fields of research .
Scientific Research Applications
4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate include:
- 4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenyl acetate
- 4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl benzoate
- 4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl propionate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise chemical modifications are required .
Properties
IUPAC Name |
[4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-3-6-13(18(21)22)9-15(10)17-16(20)12-4-7-14(8-5-12)23-11(2)19/h3-9H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYLBSAUUOWOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.